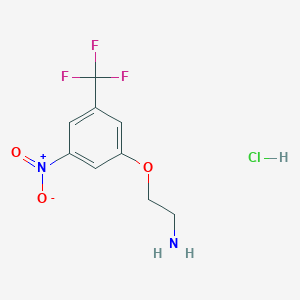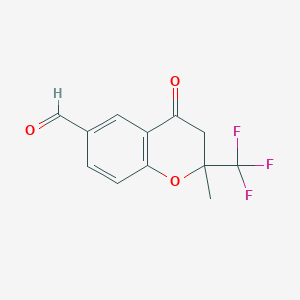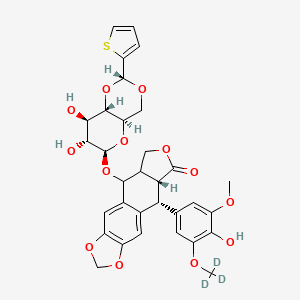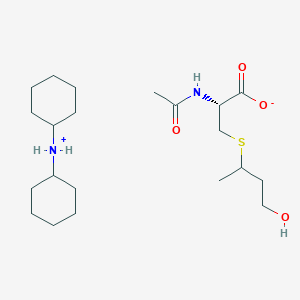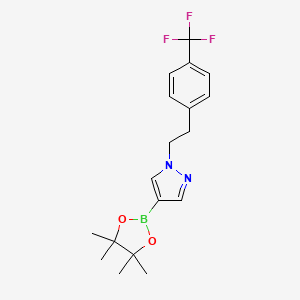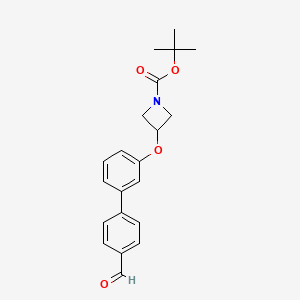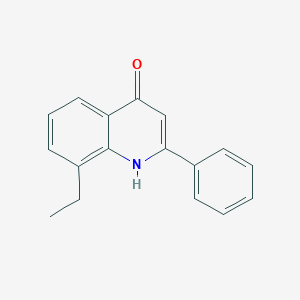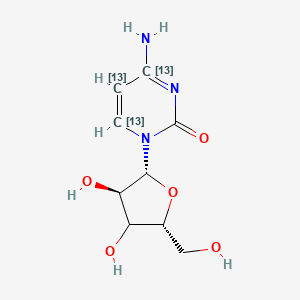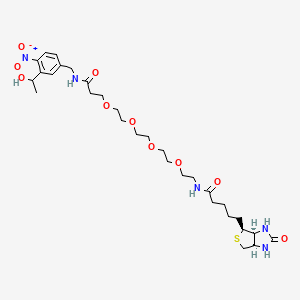
PC-Biotin-PEG4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PC-Biotin-PEG4 is a compound that combines biotin, a naturally occurring vitamin, with a polyethylene glycol (PEG) spacer arm. This compound is used for biotinylation, which is the process of attaching biotin to proteins, antibodies, or other molecules. The PEG spacer arm imparts water solubility to the biotinylated molecule, reducing aggregation and enhancing the stability of the labeled proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PC-Biotin-PEG4 is typically synthesized by reacting biotin with a PEG4 linker. The reaction involves the use of N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amino groups in proteins or other molecules. The reaction is carried out in a pH 7-9 buffer, such as phosphate-buffered saline (PBS), and the NHS ester is dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction buffer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product. The product is then purified using techniques such as dialysis or desalting to remove any unreacted reagents .
Analyse Des Réactions Chimiques
Types of Reactions
PC-Biotin-PEG4 undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Click Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Common Reagents and Conditions
Substitution Reactions: NHS esters, primary amines, pH 7-9 buffers (e.g., PBS), DMSO, DMF.
Click Reactions: Copper catalysts, azide-containing molecules, appropriate solvents.
Major Products Formed
Substitution Reactions: Biotinylated proteins or other biotinylated molecules.
Click Reactions: Triazole-linked biotinylated molecules.
Applications De Recherche Scientifique
PC-Biotin-PEG4 has a wide range of applications in scientific research:
Mécanisme D'action
PC-Biotin-PEG4 exerts its effects through the biotin-avidin interaction. Biotin binds with high affinity to avidin or streptavidin, forming a stable complex. This interaction is used to immobilize or detect biotinylated molecules in various assays. The PEG spacer arm enhances the solubility and reduces the steric hindrance, allowing for more efficient binding and detection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG4-NHS Ester: Similar in structure and function, used for biotinylation of proteins and other molecules.
Biotin-PEG4-Alkyne: Contains an alkyne group for click chemistry applications.
Biotin-PEG4-1,8-Naphthalimide: A derivative with dual targeting of ferroptosis and DNA, used as an antitumor agent.
Uniqueness
PC-Biotin-PEG4 is unique due to its combination of biotin and a PEG4 spacer arm, which imparts water solubility and reduces aggregation. This makes it particularly useful for biotinylation of proteins and other molecules that require enhanced solubility and stability .
Propriétés
Formule moléculaire |
C30H47N5O10S |
|---|---|
Poids moléculaire |
669.8 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[3-(1-hydroxyethyl)-4-nitrophenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H47N5O10S/c1-21(36)23-18-22(6-7-25(23)35(40)41)19-32-28(38)8-10-42-12-14-44-16-17-45-15-13-43-11-9-31-27(37)5-3-2-4-26-29-24(20-46-26)33-30(39)34-29/h6-7,18,21,24,26,29,36H,2-5,8-17,19-20H2,1H3,(H,31,37)(H,32,38)(H2,33,34,39)/t21?,24-,26-,29-/m0/s1 |
Clé InChI |
HVFZMBBYSOKDJU-ZACHDZNLSA-N |
SMILES isomérique |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)[N+](=O)[O-])O |
SMILES canonique |
CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


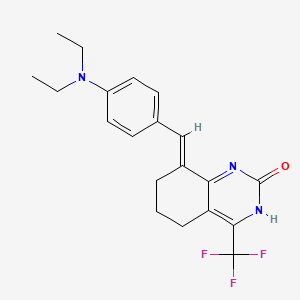
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetate](/img/structure/B13725483.png)
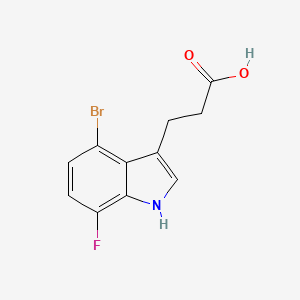
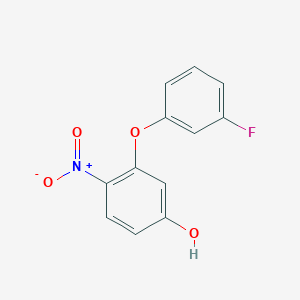
![n-(4-Bromo-2-fluorophenyl)-n'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B13725506.png)

